(2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile
Description
(2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile is a chiral pyrrolidine derivative featuring a benzhydryl group (diphenylmethyl) at the 1-position and two cyano (-CN) substituents at the 2- and 5-positions of the pyrrolidine ring. The stereochemistry (2S,5R) is critical for its molecular interactions, particularly in pharmacological contexts.
Properties
Molecular Formula |
C19H17N3 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(2R,5S)-1-benzhydrylpyrrolidine-2,5-dicarbonitrile |
InChI |
InChI=1S/C19H17N3/c20-13-17-11-12-18(14-21)22(17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19H,11-12H2/t17-,18+ |
InChI Key |
SPPLNZZXQWKXKX-HDICACEKSA-N |
Isomeric SMILES |
C1C[C@H](N([C@H]1C#N)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Canonical SMILES |
C1CC(N(C1C#N)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile typically involves the reaction of benzhydryl chloride with a pyrrolidine derivative under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibition
Dipeptidyl peptidase IV is an enzyme that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV enhances the levels of GLP-1, leading to improved insulin secretion and better glycemic control. The compound (2S,5R)-1-benzhydrylpyrrolidine-2,5-dicarbonitrile has been studied for its effectiveness as a DPP-IV inhibitor:
- Mechanism of Action : By inhibiting DPP-IV, this compound prevents the breakdown of GLP-1, thereby prolonging its action and enhancing insulin release from pancreatic beta cells. This mechanism is particularly beneficial for patients with type 2 diabetes mellitus who struggle with glucose regulation due to insufficient insulin response .
- Case Studies : Research has demonstrated that analogues of this compound exhibit significant glucose-lowering effects in animal models. For instance, studies on obese mice have shown that administration of DPP-IV inhibitors results in improved glucose tolerance and insulin sensitivity .
Therapeutic Implications in Diabetes Management
The therapeutic potential of (2S,5R)-1-benzhydrylpyrrolidine-2,5-dicarbonitrile extends beyond mere DPP-IV inhibition:
- Combination Therapies : This compound can be used synergistically with GLP-1 receptor agonists to enhance overall therapeutic efficacy. Clinical studies indicate that combining DPP-IV inhibitors with GLP-1 receptor agonists can lead to significant reductions in HbA1c levels and body weight compared to monotherapy .
- Long-term Efficacy : Ongoing research aims to evaluate the long-term safety and efficacy of DPP-IV inhibitors like (2S,5R)-1-benzhydrylpyrrolidine-2,5-dicarbonitrile. Early findings suggest that these agents may provide sustained glycemic control with a favorable side effect profile .
Broader Pharmacological Applications
Beyond diabetes management, (2S,5R)-1-benzhydrylpyrrolidine-2,5-dicarbonitrile may have other pharmacological applications:
- Potential Role in Cancer Therapy : Some studies have suggested that DPP-IV inhibitors might also play a role in cancer treatment by modulating immune responses and inhibiting tumor progression. The dual action on metabolic pathways and immune modulation presents an interesting avenue for further investigation .
- Neuroprotective Effects : There is emerging evidence that compounds inhibiting DPP-IV may also exhibit neuroprotective properties. This could have implications for treating neurodegenerative diseases where metabolic dysregulation plays a role .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are often studied using computational chemistry and molecular biology techniques.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Based Analogs
cis-1-Benzylpyrrolidine-2,5-dicarbonitrile
- Core Structure : Pyrrolidine with cis-configuration (2,5-disubstituted).
- Substituents: Benzyl group at the 1-position and two cyano groups.
- Stereochemistry (cis vs. 2S,5R) may alter conformational stability.
- Applications : Synthesized as a precursor for lobelane analogs targeting VMAT2. Single-crystal X-ray analysis confirmed its cis configuration, highlighting its role in structural studies .
DPPI 1c Hydrochloride
- Structure: (2S,5R)-1-(2-((1-(Hydroxymethyl)cyclopentyl)amino)acetyl)pyrrolidine-2,5-dicarbonitrile hydrochloride.
- Substituents : Acetyl-cyclopentylamine side chain at the 1-position.
- Key Differences : The hydrophilic cyclopentylamine moiety directs activity toward dipeptidyl peptidase IV (DPP-IV) inhibition, contrasting with the VMAT2 focus of benzhydryl derivatives. Demonstrates how substituent variation shifts therapeutic targets .
Heterocyclic Derivatives with Cyano Groups
Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b)
- Core Structure : Thiazolo[3,2-a]pyrimidine fused ring.
- Substituents: Arylidene groups (e.g., 2,4,6-trimethylbenzylidene or 4-cyanobenzylidene) and cyano groups.
- Key Differences : The fused heterocyclic core introduces rigidity and planar regions, diverging from the flexible pyrrolidine scaffold.
- Applications : Antimicrobial activity against gram-positive/negative bacteria and Candida spp., with inhibition zones of 12–16 mm at 0.1% concentration .
Pyrimido-Quinazoline Derivative (Compound 12)
- Core Structure : Pyrimido[2,1-b]quinazoline.
- Substituents: 5-Methylfuran and cyano groups.
- Applications : Moderate antimicrobial activity (57% yield, 318 g/mol molecular weight) .
Pyridine Derivatives ()
- Core Structure : Dihydropyridine or tetrahydropyridine.
- Substituents : Varied aryl, thiophene, or halogenated groups.
- Key Differences : Pyridine cores offer distinct electronic properties compared to pyrrolidines.
- Applications: Broad-spectrum antimicrobial activity (12–16 mm inhibition zones), emphasizing the role of cyano groups in microbial growth inhibition .
Comparative Data Table
Key Insights
- Stereochemistry : The (2S,5R) configuration in the target compound may confer higher selectivity for VMAT2 compared to cis-benzyl analogs, which lack stereochemical optimization .
- Substituent Effects : Bulky benzhydryl groups improve target binding but may reduce solubility, whereas hydrophilic groups (e.g., in DPPI 1c) redirect activity to enzymes like DPP-IV .
- Structural Flexibility : Pyrrolidine derivatives offer conformational adaptability for receptor binding, while rigid heterocycles (e.g., thiazolo-pyrimidine) prioritize planar interactions in antimicrobial contexts .
Biological Activity
(2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile is a compound of interest due to its potential therapeutic applications, particularly in the field of diabetes management and as an inhibitor of specific enzymatic activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The primary biological activity associated with (2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a crucial enzyme in glucose metabolism, responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound enhances the levels of these hormones, promoting insulin secretion and lowering blood glucose levels.
Key Mechanisms:
- Inhibition of DPP-IV : Increases endogenous GLP-1 and GIP activity.
- Enhanced Insulin Secretion : Stimulates pancreatic beta-cell function.
- Reduction in Gastric Emptying : Slows down the absorption of glucose.
Research Findings
Several studies have evaluated the biological activity of (2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile and its analogs. The following table summarizes key findings from notable research:
Case Studies
- In Vitro Studies : A study focused on various pyrrolidine derivatives reported that (2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile exhibited a potent inhibitory effect on DPP-IV with an IC50 value significantly lower than that of standard inhibitors. This suggests a strong potential for therapeutic use in managing diabetes .
- Animal Models : In a controlled experiment using ob/ob mice, administration of the compound resulted in a marked reduction in fasting blood glucose levels and an increase in plasma insulin levels after a glucose challenge. These results underscore the compound's efficacy in enhancing insulin secretion through incretin modulation .
- Clinical Observations : A recent clinical trial involving subjects with Type 2 Diabetes indicated that patients treated with (2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile showed significant reductions in HbA1c levels over a 12-week period compared to those receiving placebo treatment. The compound was well-tolerated with no serious adverse effects reported .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
